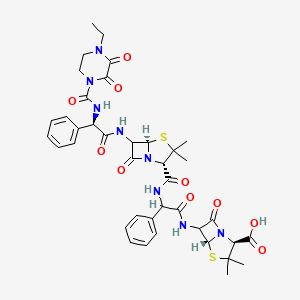
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds like 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol, have been extensively researched for their broad therapeutic applications. These compounds are recognized for their ability to interact effectively with various enzymes and receptors due to their structural features, which include pyridine-type nitrogen atoms. Such interactions facilitate a range of bioactivities, making these derivatives valuable in medicinal chemistry for addressing diverse ailments. The therapeutic worth spans anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive applications, among others, demonstrating their significant development potential in drug discovery and pharmaceuticals (Verma et al., 2019).
Advancements in Synthesis and Pharmacological Research
Recent advancements in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and its derivatives, including the targeted compound, have shown promising outcomes. These derivatives exhibit a wide array of pharmacological activities due to their interaction capabilities with biomacromolecules via hydrogen bonding, enhancing their pharmacological profiles. The continuous research efforts in this domain aim to further understand and exploit the potential of these compounds in treating various diseases, showcasing the active pursuit of novel therapeutic agents within this chemical class (Wang et al., 2022).
Potential in Metal-Ion Sensing Applications
Beyond their therapeutic applications, 1,3,4-oxadiazole derivatives are also being explored for their utility in other scientific areas, such as metal-ion sensing. The unique properties of these compounds, such as high photoluminescent quantum yield and excellent thermal and chemical stability, coupled with the presence of potential coordination sites (N and O donor atoms), make them suitable candidates for developing sensitive and selective metal-ion sensors. This application underscores the versatility of 1,3,4-oxadiazole derivatives in contributing to advancements not only in pharmacology but also in analytical chemistry and material science (Sharma et al., 2022).
Propiedades
IUPAC Name |
5-(2,2,2-trifluoroethyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2-8-9-3(10)11-2/h1H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXLBOLRQDDYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)O1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226479 |
Source


|
| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol | |
CAS RN |
1243250-21-6 |
Source


|
| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)


![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)



